molecular formula C22H23N3O2S B2613936 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450344-63-5

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No.: B2613936
CAS No.: 450344-63-5
M. Wt: 393.51
InChI Key: QWZPMBFFFMLRBM-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a propanamide moiety linked to a phenoxy group. While its exact applications remain under investigation, its structural complexity and substituent arrangement suggest utility in drug design or as a functional material .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-9-10-20(15(2)11-14)25-21(18-12-28-13-19(18)24-25)23-22(26)16(3)27-17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZPMBFFFMLRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a synthetic compound belonging to the thienopyrazole class. It has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure and Properties

The compound features a unique thieno[3,4-c]pyrazole core with a 2,4-dimethylphenyl group and a phenoxypropanamide moiety. The molecular formula is C21H24N4O2SC_{21}H_{24}N_4O_2S with a molecular weight of approximately 396.5 g/mol.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
IUPAC NameN-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Antimicrobial Activity

Studies have shown that thienopyrazole derivatives exhibit significant antimicrobial activity. For instance, this compound has been tested against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated using a murine model of inflammation. Administration of this compound significantly reduced paw edema in treated mice compared to controls. The compound appears to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results. In cell line studies involving human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), this compound induced apoptosis and inhibited cell proliferation at concentrations of 5 to 20 µM. Mechanistic studies suggest that the compound may act through the modulation of the PI3K/Akt signaling pathway .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors on cell surfaces, potentially altering cellular responses to external stimuli.
  • Gene Expression Regulation : The compound may influence gene expression related to inflammation and cancer progression by affecting transcription factors involved in these processes .

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed potent activity against resistant strains of bacteria.
  • Anti-inflammatory Research : In a preclinical model published in Inflammation Research, the compound demonstrated significant reductions in inflammatory markers after administration in a dose-dependent manner.
  • Cancer Research : A study in Cancer Letters highlighted that thienopyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare it with structurally analogous molecules, focusing on substituent effects, stability, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl, phenoxypropanamide Potential bioactive properties; under study for stability and solubility
4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine s-Triazine 2,4-Dimethylphenyl, hydroxy/alkoxy chains UV absorber; used in polymer stabilization
4,6-Diphenyl-2-(4-hexyloxy-2-hydroxyphenyl)-s-triazine s-Triazine Phenyl, hexyloxy-hydroxy groups High photostability; commercial UV filter

Key Findings

In contrast, s-triazine derivatives (e.g., the UV absorbers in Table 1) exhibit planar symmetry, optimizing UV absorption and thermal stability .

Substituent Effects: The 2,4-dimethylphenyl group is common in UV-stabilizing compounds (e.g., triazine derivatives) due to its steric and electronic effects, which reduce photodegradation. In the target compound, this group may similarly enhance stability but could limit solubility compared to alkoxy or hydroxy substituents in triazine analogs .

Performance Metrics: Solubility: The target compound’s lipophilic substituents (e.g., dimethylphenyl) likely reduce aqueous solubility compared to hydroxyl/alkoxy-substituted triazines. Thermal Stability: Thieno-pyrazole derivatives generally exhibit moderate thermal stability (~200–250°C), whereas s-triazines with alkyl chains (e.g., dodecyloxy) degrade above 300°C, making them superior for high-temperature applications .

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